molecular formula C18H24N2O2 B6633005 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide

4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide

Cat. No.: B6633005
M. Wt: 300.4 g/mol
InChI Key: VDETXBNESQMOHU-UHFFFAOYSA-N
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Description

4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide is a synthetic organic compound characterized by the presence of a cyclobutane ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide typically involves the following steps:

    Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclobutanecarbonyl chloride.

    Amidation Reaction: The cyclobutanecarbonyl chloride is then reacted with aniline to form 4-(cyclobutanecarbonylamino)benzamide.

    N-Alkylation: Finally, the 4-(cyclobutanecarbonylamino)benzamide is alkylated with cyclohexylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclobutanecarbonylamino)benzamide
  • N-cyclohexylbenzamide
  • Cyclobutanecarboxylic acid derivatives

Uniqueness

4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide is unique due to the combination of its cyclobutane ring, cyclohexyl group, and benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(13-5-4-6-13)20-16-11-9-14(10-12-16)18(22)19-15-7-2-1-3-8-15/h9-13,15H,1-8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDETXBNESQMOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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